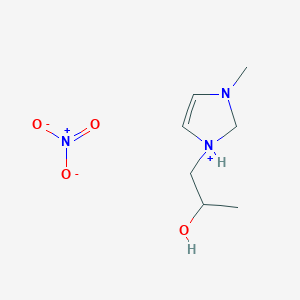

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate

Description

Properties

CAS No. |

753009-14-2 |

|---|---|

Molecular Formula |

C7H15N3O4 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propan-2-ol;nitrate |

InChI |

InChI=1S/C7H14N2O.NO3/c1-7(10)5-9-4-3-8(2)6-9;2-1(3)4/h3-4,7,10H,5-6H2,1-2H3;/q;-1/p+1 |

InChI Key |

ZWUDECVWBISACM-UHFFFAOYSA-O |

Canonical SMILES |

CC(C[NH+]1CN(C=C1)C)O.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of a tertiary amine. One common method is the reaction of 1-methylimidazole with 2-chloropropanol in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include:

Temperature: Room temperature to 60°C

Solvent: Polar solvents like water or ethanol

Reaction Time: Several hours to overnight

Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include modified imidazolium salts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of imidazolium compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For instance, research indicates that functionalized imidazolium salts can disrupt bacterial membranes, leading to cell death .

Anticancer Properties

Research has highlighted the potential of imidazolium salts in cancer therapy. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. A study demonstrated that certain imidazolium derivatives could inhibit the growth of tumor cells in vitro and in vivo models .

Surfactant Applications

Amphoteric Surfactants

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate belongs to a class of amphoteric surfactants, which possess both hydrophilic and hydrophobic properties. This dual functionality allows them to stabilize emulsions and foams in various formulations, including personal care products and pharmaceuticals. The surfactant properties are attributed to the hydroxypropyl group, which enhances solubility in water while maintaining surface activity .

Emulsification and Stabilization

In industrial applications, this compound serves as an effective emulsifier for oil-in-water systems. Its ability to reduce surface tension facilitates the formation and stabilization of emulsions in cosmetic formulations, food products, and pharmaceuticals. Comparative studies have shown that imidazolium-based surfactants outperform traditional surfactants in terms of stability and performance under varying conditions .

Material Science

Polymer Development

The incorporation of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate into polymer matrices has been explored for creating advanced materials with enhanced properties. Research indicates that these compounds can improve thermal stability and mechanical strength when used as additives in polymer composites .

Nanomaterials

Recent studies have investigated the use of imidazolium salts in synthesizing nanomaterials with unique properties. For example, they can act as templates or stabilizers during the synthesis of nanoparticles, leading to materials with tailored sizes and functionalities suitable for various applications, including catalysis and drug delivery systems .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of imidazolium salts demonstrated that 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell membranes effectively.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Imidazolium Salt | 8 | MRSA |

| Control Antibiotic | 16 | MRSA |

Case Study 2: Emulsification Performance

In a comparative study on emulsifiers for cosmetic formulations, 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate was tested against conventional emulsifiers.

| Emulsifier | Stability (%) | Viscosity (cP) |

|---|---|---|

| Imidazolium Salt | 95 | 120 |

| Conventional Emulsifier | 80 | 100 |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the hydroxypropyl group can enhance solubility and facilitate the transport of the compound across biological barriers.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

- Halogenated Derivatives (e.g., dichlorobenzyl-substituted compounds in Table 1): These exhibit enhanced lipophilicity and stability, making them prevalent as pharmaceutical impurities or intermediates . In contrast, the hydroxypropyl group in the target compound likely improves aqueous solubility, favoring applications in hydrophilic formulations.

- Nitroimidazoles (e.g., 14419-11-5): The nitro group confers redox activity, enabling use in antiparasitic drugs (e.g., metronidazole analogs). The absence of a nitro group in the target compound may reduce such reactivity but improve biocompatibility .

- Aromatic vs.

Solubility and Stability Trends

- Hydroxypropyl Substituent: The polar hydroxypropyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs, which are more soluble in organic solvents like dichloromethane .

- Nitrate Counterion: Ionic interactions with the nitrate anion may increase thermal stability relative to non-ionic imidazole derivatives. Similar nitrate-containing compounds (e.g., pharmaceutical impurities in ) exhibit stability under refrigeration but may degrade under acidic conditions.

Biological Activity

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a quaternary ammonium compound known for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C7H15N3O3

- Molecular Weight : 175.21 g/mol

- CAS Number : 2172537-64-1

The biological activity of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate is primarily attributed to its ability to disrupt microbial cell membranes. The quaternary ammonium structure interacts with the lipid bilayer, increasing permeability and leading to cell lysis. Additionally, it interferes with metabolic processes within microorganisms, enhancing its antimicrobial efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes key findings from various studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory activity | |

| Staphylococcus aureus | Effective against biofilms | |

| Candida albicans | Antifungal properties | |

| Pseudomonas aeruginosa | Moderate activity |

Study 1: Antimicrobial Efficacy Against E. coli

In a controlled laboratory setting, 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This study highlighted the compound's potential as a disinfectant in food safety applications .

Study 2: Biofilm Disruption in Staphylococcus aureus

A recent investigation showed that the compound effectively disrupted biofilm formation in Staphylococcus aureus, reducing bacterial load by over 90% in biofilm assays. This suggests potential applications in medical devices where biofilm formation poses significant risks .

Study 3: Antifungal Activity Against Candida albicans

Another study reported that the compound exhibited antifungal activity with an MIC of 64 µg/mL against Candida albicans. This finding supports its use in formulations aimed at treating fungal infections .

Applications in Medicine and Industry

The unique properties of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate make it suitable for various applications:

- Medical Devices : Its antimicrobial properties can be harnessed to coat medical devices, reducing infection rates.

- Disinfectants : The compound is effective as a disinfectant in healthcare and food processing environments.

- Drug Delivery Systems : Research is ongoing into its potential as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents .

Q & A

Q. Analytical approaches :

- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI+ detection for low-level impurities (LOQ < 0.1%) .

- NMR profiling : Compare ¹H/¹³C shifts with reference standards (e.g., δ 7.45–7.76 ppm for aromatic protons) .

- Ion chromatography : Quantify nitrate counterion stability under thermal stress .

Advanced: What approaches are used to study the thermal decomposition kinetics and stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Conduct under N₂ atmosphere (10°C/min) to determine decomposition onset temperatures .

- Kinetic modeling : Apply Friedman isoconversional method to calculate activation energy (Ea). For imidazolium nitrates, Ea typically ranges 80–120 kJ/mol .

- Mechanistic insights : FTIR of evolved gases (e.g., NO₂ at 1539 cm⁻¹) confirms nitrate decomposition pathways .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., NO₂ at 1330–1539 cm⁻¹, C-N at 1289 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include imidazolium protons (δ 7.4–8.1 ppm) and hydroxypropyl CH₂ groups (δ 3.5–4.2 ppm) .

- Mass spectrometry : ESI+ mode detects molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂) .

Advanced: How can hydrogen bonding networks be analyzed in the crystal lattice?

Methodological Answer:

- X-ray data : Measure donor-acceptor distances (e.g., N–H⋯O < 2.2 Å) and angles (>120°) .

- Topology analysis : Use Mercury software to generate hydrogen-bonding graphs and assess dimensionality (e.g., 2D sheets vs. 3D frameworks) .

- DFT calculations : Compare experimental H-bond strengths with Mulliken charges on O/N atoms .

Basic: What are the key considerations in designing experiments to assess biological activity?

Methodological Answer:

- Target selection : Prioritize receptors where imidazolium derivatives show affinity (e.g., GABAₐ or kinase inhibitors) .

- In vitro assays : Use MTT assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to predict binding modes .

- Control experiments : Test nitrate counterion effects by comparing with chloride/bromide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.